Cabotegravir O-β-D-Glucuronide is derived from cabotegravir, a small molecule that acts as an integrase inhibitor for the human immunodeficiency virus. The compound is categorized under various classifications, including enzyme inhibitors, anti-HIV agents, and pharmaceutical toxicology reference materials. Its molecular formula is with a molecular weight of 581.48 g/mol .
The synthesis of Cabotegravir O-β-D-Glucuronide involves metabolic processes primarily facilitated by uridine diphosphoglucuronosyl transferases (UGTs), specifically UGT1A1 and UGT1A9. These enzymes catalyze the glucuronidation of cabotegravir, converting it into its glucuronide form. The synthesis can be summarized in the following steps:
Technical details regarding this synthesis can be found in studies focusing on the pharmacokinetics of cabotegravir and its metabolites .
The molecular structure of Cabotegravir O-β-D-Glucuronide can be represented by its chemical formula . The compound features a complex arrangement that includes multiple functional groups essential for its biological activity.
O[C@H]1[C@H](O)[C@@H](C(O)=O)O[C@@H](OC2=C3C(N([C@H]4C)[C@@](OC4)([H])CN3C=C(C(NCC5=CC=C(F)C=C5F)=O)C2=O)=O)[C@@H]1O
Cabotegravir O-β-D-Glucuronide primarily participates in metabolic reactions as part of the drug's elimination pathway. The key reaction involves:
The technical details surrounding these reactions include:
The mechanism by which Cabotegravir O-β-D-Glucuronide exerts its effects involves its role as a metabolite of cabotegravir. While cabotegravir itself acts as an integrase inhibitor—binding to the active site of HIV integrase and preventing viral genome integration—the glucuronidated form is pharmacologically inactive but plays a critical role in drug clearance.
The pharmacokinetic profile indicates that glucuronidation significantly impacts the bioavailability and duration of action for cabotegravir.
Cabotegravir O-β-D-Glucuronide has several scientific applications:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: